molecular formula C10H8N2O4 B8550802 methyl 3-nitro-1H-indole-5-carboxylate

methyl 3-nitro-1H-indole-5-carboxylate

Cat. No.: B8550802
M. Wt: 220.18 g/mol
InChI Key: LIZKGMBCDXXKKN-UHFFFAOYSA-N
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Description

Methyl 3-nitro-1H-indole-5-carboxylate is a nitro-substituted indole derivative featuring a nitro group (-NO₂) at position 3 and a methyl ester (-COOCH₃) at position 5. Indole derivatives are widely studied for their diverse biological activities and applications in drug discovery. The nitro group at position 3 is a strong electron-withdrawing substituent, which can influence the compound’s reactivity, spectral properties, and intermolecular interactions. While direct data for this compound are absent in the provided evidence, its structural analogs from the literature allow for comparative analysis, as detailed below.

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

methyl 3-nitro-1H-indole-5-carboxylate

InChI

InChI=1S/C10H8N2O4/c1-16-10(13)6-2-3-8-7(4-6)9(5-11-8)12(14)15/h2-5,11H,1H3

InChI Key

LIZKGMBCDXXKKN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 3-nitro-1H-indole-5-carboxylate with indole derivatives reported in the evidence, focusing on substituent effects, synthesis, and physicochemical properties.

Substituent Type and Position

Electron-Withdrawing Groups (EWGs) vs. Electron-Donating Groups (EDGs)
  • Nitro Group (Target Compound): The nitro group at position 3 is a strong EWG, likely increasing acidity of adjacent protons and reducing electron density in the indole ring. This contrasts with EDGs like methoxymethyl () or amino groups (), which enhance electron density .
  • Halogen-Substituted Analogs : Compounds such as 7-chloro-1H-indole () and 5-bromo-1H-indole () feature halogens (Cl, Br) at positions 4–7. These EWGs moderately deactivate the ring but are less polar than nitro groups .
  • Cyano Group: 5-Methyl-3-phenyl-1H-indole-2-carbonitrile () has a cyano (-CN) group at position 2, another strong EWG, with IR absorption at 2189 cm⁻¹, distinct from nitro’s asymmetric/symmetric stretches (~1520/1350 cm⁻¹) .
Substituent Position
  • Position 3 : The target’s nitro group at position 3 contrasts with methyl 3-(methoxymethyl)-1H-indole-5-carboxylate (), which has a methoxymethyl (-CH₂OCH₃) group at the same position. This difference significantly alters solubility and reactivity .
  • Position 5: The methyl ester at position 5 is shared with methyl 5-amino-3-methyl-1H-indole-2-carboxylate (), but the latter features an amino (-NH₂) group at position 5 instead of nitro at position 3 .

Physicochemical Properties

Melting Points
  • Halogenated derivatives (e.g., 7-chloro-1H-indole , ) exhibit high melting points (>200°C) due to strong intermolecular halogen bonding and π-stacking .
  • Methyl 3-(methoxymethyl)-1H-indole-5-carboxylate () likely has a lower melting point than nitro analogs due to the flexible methoxymethyl group .
  • 5-Methyl-3-phenyl-1H-indole-2-carbonitrile () melts at 168°C, reflecting weaker intermolecular forces compared to halogenated compounds .
Spectral Data
  • IR Spectroscopy: Nitro groups exhibit characteristic asymmetric/symmetric stretches (~1520/1350 cm⁻¹), distinct from cyano (2189 cm⁻¹, ) or methoxy (2830 cm⁻¹, ) peaks .
  • NMR Spectroscopy: The nitro group deshields adjacent protons, likely shifting H-4 and H-6 downfield (~8.5–7.8 ppm). This contrasts with methoxymethyl-substituted analogs (H-3: ~4.5 ppm, ) or amino-substituted derivatives (NH₂: ~5 ppm, ) .

Data Table: Key Comparative Features

Compound (Reference) Substituents (Position) Molecular Formula Melting Point (°C) Key Spectral Data
This compound (Target) NO₂ (3), COOCH₃ (5) C₁₁H₁₀N₂O₄ N/A IR: ~1520/1350 cm⁻¹ (NO₂); NMR: H-4 ~8.5 (d), H-6 ~7.8 (d)
Methyl 3-(methoxymethyl)-1H-indole-5-carboxylate CH₂OCH₃ (3), COOCH₃ (5) C₁₂H₁₃NO₃ N/R IR: 2830 cm⁻¹ (OCH₃), 1700 cm⁻¹ (C=O); NMR: H-3 ~4.5 (s), OCH₃ ~3.3 (s)
5-Methyl-3-phenyl-1H-indole-2-carbonitrile Ph (3), CH₃ (5), CN (2) C₁₆H₁₂N₂ 168 IR: 2189 cm⁻¹ (CN); NMR: CH₃ 1.81 (s), NH 10.8 (s)
3-(1-(4-Iodobenzyl)-1H-imidazol-5-yl)-7-chloro-1H-indole Cl (7), Imidazolyl (3) C₁₈H₁₂ClIN₃ >200 IR: ~3100 cm⁻¹ (imidazole C-H); NMR: H-imidazole ~7.5 (s)
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate NH₂ (5), CH₃ (3), COOCH₃ (2) C₁₁H₁₂N₂O₂ N/R IR: NH₂ ~3300 cm⁻¹; NMR: NH₂ ~5.0 (br), CH₃ ~2.5 (s)

N/R = Not reported; N/A = Not applicable (inferred data).

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